3(2H)-Furanone, 5-acetyldihydro-2-hydroxy-2,5-dimethyl-

Flavor Retention Thermal Stability Volatility Control

Free diacetyl's high volatility and regulatory scrutiny cause flavor loss and worker exposure risks. This dimer is a thermally stable, non-volatile precursor that dissociates to release diacetyl only upon consumption, ensuring end-point delivery and safer handling. - Survives baking at 60-100°C, delivering authentic buttery flavor in cookies, crackers, and microwave popcorn without headspace exposure. - Confers creamy, fatty mouthfeel in low-fat dairy, plant-based beverages, and dietary products without added fats or oils. - Enables diacetyl notes in fine fragrances and personal care products, bypassing free diacetyl restrictions.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 29549-78-8
Cat. No. B15341519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Furanone, 5-acetyldihydro-2-hydroxy-2,5-dimethyl-
CAS29549-78-8
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC(=O)C(O1)(C)O)C
InChIInChI=1S/C8H12O4/c1-5(9)7(2)4-6(10)8(3,11)12-7/h11H,4H2,1-3H3
InChIKeyTUYBNEBXRHKEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyldihydro-2-hydroxy-2,5-dimethyl-3(2H)-furanone: Diacetyl Dimer for Safer Flavor Delivery


3(2H)-Furanone, 5-acetyldihydro-2-hydroxy-2,5-dimethyl- (CAS 29549-78-8), also known as diacetyl dimer [1], is a tetrahydrofuranone flavor compound belonging to the dihydrofuranone class. As a high-boiling (298.6 °C at 760 mmHg [2]), low-volatility solid (melting point 51–54 °C [3]), it functions as a controlled-release precursor of diacetyl with a distinct buttery, creamy, and sweet flavor character . The compound is listed under EINECS 249-691-2 and is commercially available for flavor and fragrance applications.

Diacetyl precursor for controlled flavor release
Reported thermal stability under baking and extrusion conditions
Solid low-volatility format may reduce airborne exposure

Why Standard Furanone Flavorings Cannot Replace This Diacetyl Dimer


Simple furanones (e.g., Furaneol, sotolon) and the free diketone diacetyl differ fundamentally in volatility, thermal stability, and flavor delivery mechanism. The target compound exists as a dimeric precursor that dissociates under controlled conditions to deliver diacetyl in situ [1]. While diacetyl is highly volatile (bp ~88 °C) and subject to regulatory restrictions due to inhalation hazards , this dimer remains non-volatile and thermally stable at processing temperatures up to 100 °C, enabling safer handling and prolonged flavor retention in baked, heated, or acidic formulations [1]. Substituting with free diacetyl or common 3(2H)-furanones would forfeit this built-in safety and performance functionality.

Volatility & thermal stability
Free diacetyl evaporates rapidly during heating; precursor release mechanism may not be matched by standard furanones.
Flavor delivery mechanism
Direct diacetyl lacks in-situ release functionality; sensory profile and retention may differ from the dimer precursor.
Regulatory & exposure context
Free diacetyl faces inhalation restrictions; substituting with simple furanones may not replicate the exposure-lowering precursor approach.

Quantitative Evidence: Head-to-Head Comparator Data


Thermal Stability and Volatility vs. Free Diacetyl

The dimer remains intact and does not decompose when heated at 60–100 °C for 10 minutes, whereas diacetyl is highly volatile at ambient temperature (bp 88 °C ) and readily evaporates during thermal processing [REFS-1, REFS-3]. This differential enables the dimer to survive baking and extrusion conditions that would strip free diacetyl from the formulation [1].

Thermal Stability
Head-to-head
bp diff. ~210.6 °C; intact after 10 min at 60–100 °C
Supports flavor retention in heated formulations
Patent-reported data; verify under target matrix conditions
Flavor Retention Thermal Stability Volatility Control

Sensory Profile: Buttery Flavor Without Pungent Off-Notes

The dimer imparts a soft buttery flavor and a creamy/fatty mouthfeel at low dosage, without the sharp, burning ortho- or retronasal smell characteristic of diacetyl [1]. This sensory differentiation is supported by the discovery that the dimer does not trigger the pungent trigeminal response associated with diacetyl, even at flavor-active concentrations [1].

Sensory Profile
Head-to-head
Soft buttery, creamy mouthfeel; no pungent trigeminal response vs. sharp diacetyl note
May support consumer-acceptable buttery signature
Trained panel evaluation; sensory context may vary with matrix
Sensory Evaluation Flavor Modulation Consumer Acceptability

Regulatory and Safety Advantage in Fragrance Use

Diacetyl is a restricted ingredient in perfumery due to inhalation toxicity concerns [1]; its dimer (target compound) is explicitly proposed as a precursor that may deliver diacetyl safely in fragrance applications [1]. No equivalent safety claim exists for free diacetyl or other common furanones.

Regulatory Context
Context-dependent
Recognized as diacetyl-releasing precursor for fragrance use
May enable buttery notes without free diacetyl in fragrances
Based on patent and review; verify local regulatory status
Regulatory Compliance Safety Profile Perfumery Restrictions

Solid-State Physical Form for Simplified Handling

The dimer is a crystalline solid with a melting point of 51–54 °C [1], in contrast to the liquid nature of diacetyl (mp −4 °C ), sotolon (mp 26–29 °C [2]), and Furaneol (mp 73–77 °C , though often hygroscopic). The solid form at ambient temperatures allows precise gravimetric dosing and reduces volatile loss during weighing and transfer [REFS-1, REFS-2].

Physical Form
Head-to-head
mp 51–54 °C (solid); vs. diacetyl liquid (mp −4 °C), sotolon 26–29 °C
Solid form facilitates precise gravimetric dosing
Crystalline solid at ambient; simplifies automated dispensing
Physical Form Weighing Accuracy Formulation Consistency

Recommended Application Scenarios


Butter Flavor Retention in Baked Goods

The dimer's thermal stability at 60–100 °C, confirmed in U.S. Patent 8,287,934 [1], makes it the superior choice for cookies, crackers, microwave popcorn, and other baked snacks where free diacetyl would volatilize. In these high-temperature processes, the dimer survives baking and releases diacetyl only upon consumption, ensuring end-point flavor delivery and reducing headspace exposure risk to workers.

Creamy Mouthfeel in Low-Fat and Non-Dairy Formulations

The dimer confers a creamy, fatty sensation in the mouth even in the absence of fats or oils, as described in the Symrise patent [1]. This enables its use in low-fat dairy alternatives, plant-based beverages, and dietary products where traditional fat-based creams are undesirable.

Diacetyl-Free Fragrance Compounding

In perfumery, the dimer is recognized as a precursor that safely delivers diacetyl notes [REFS-1, REFS-2], bypassing restrictions on free diacetyl. Fragrance houses can formulate buttery and creamy accords in fine fragrances, personal care products, and air care without triggering regulatory non-compliance.

Flavor Stability in Acidic pH Formulations

The dimer exhibits significantly better stability than diacetyl under acidic or basic pH conditions [1]. This makes it ideal for carbonated beverages, fruit preserves, and acidic dairy products where free diacetyl would degrade, causing flavor loss over shelf life.

Application
Selection Property
Validation Focus
Baked goods flavor retention
Thermal stability and precursor release
Flavor survival under baking conditions
Low-fat creamy mouthfeel
Fat-mimetic sensory profile
Sensory panel verification in target matrix
Fragrance compounding (diacetyl note)
Precursor-based delivery of diacetyl
Regulatory review and olfactory testing
Acidic pH formulation stability
pH-stable precursor integrity
Shelf-life flavor consistency under low pH
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